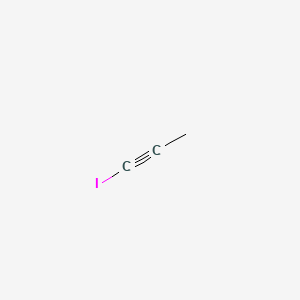

1-Propyne, 1-iodo-

Descripción general

Descripción

Synthesis Analysis

1-Iodo-1-propyne can be synthesized through various methods, including palladium-catalyzed decarboxylative coupling of propiolic acids and Sonogashira reaction followed by homocoupling. This process allows for the efficient synthesis of symmetric and unsymmetric 1,4-disubstituted 1,3-diynes from iodoarenes and propiolic acid, showcasing the compound's versatility as a synthetic intermediate (Park et al., 2011). Additionally, propargyl alcohols and terminal alkynes can be reacted under different conditions to selectively form 1,4-diynes and polysubstituted furans/pyrroles, highlighting another synthetic route with 100% atom economy (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of poly[1-(trimethylsilyl)-1-propyne] and related polymers, which can be synthesized from 1-propyne derivatives, has been extensively studied due to its unique properties and high gas permeability. These polymers exhibit high molecular weight, good solubility in common solvents, and the ability to form tough films, underlining the structural significance of 1-iodo-1-propyne derivatives in material science (Nagai et al., 2001).

Chemical Reactions and Properties

1-Iodo-1-propyne participates in various chemical reactions, including polymerization to form carbonaceous products and carbon nanotubes at low temperatures. Such reactions demonstrate the compound's reactivity and potential for creating advanced materials (Hlavatý et al., 2000). Moreover, its involvement in chain extension reactions and the synthesis of palladium end-capped polyynes further illustrates its versatility in organic synthesis (Bhanu & Scheinmann, 1979; Pigulski et al., 2015).

Physical Properties Analysis

The physical properties of 1-iodo-1-propyne and its derivatives, such as 1-bromo- and 1-iodo-propyne, have been characterized through infrared and Raman spectral data, providing insights into their vibrational assignments and Coriolis coupling coefficients. Such studies contribute to our understanding of the compound's physical characteristics and its behavior under different conditions (Nyquist, 1965).

Chemical Properties Analysis

The chemical properties of 1-iodo-1-propyne, including its reactivity in cycloisomerization reactions to synthesize heterocyclic compounds and its role in the stereospecific palladium(II)-catalyzed formation of arylidenebutenolides, underscore its importance in facilitating complex chemical transformations (Zhang et al., 2012; Huang & Alper, 1991).

Aplicaciones Científicas De Investigación

1. Hydroboration of 3-Chloro-1-iodo-1-propyne

- Methods of Application : 3-Chloro-1-iodo-1-propyne is hydroborated with dialkylboranes, giving (Z)-(3-chloro-1-iodo-1-propenyl)dialkylboranes exclusively. Subsequent treatment of the hydroboration mixture with sodium methoxide or aqueous sodium hydroxide results in migration of two alkyl groups from the boron atom to the α-alkenyl carbon atom to provide dialkylated allylboranes, which are protonolyzed with methanol or water to produce 1,1-dialkyl-1-propenes .

- Results or Outcomes : The result of this process is the production of 1,1-dialkyl-1-propenes .

2. Electrophilic Iodination of Organic Compounds

- Methods of Application : The iodination of organic compounds is achieved using elemental iodine or iodides. The best choice for the iodination of organic compounds is the use of molecular iodine or the iodide anion in combination with environmentally friendly and atom-efficient oxidants in the presence of desirable solvents or under solvent-free protocols .

- Results or Outcomes : The result of this process is the synthesis of various biologically active compounds .

Safety And Hazards

Propiedades

IUPAC Name |

1-iodoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3I/c1-2-3-4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUPGXNKUPOSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211457 | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyne, 1-iodo- | |

CAS RN |

624-66-8 | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyne, 1-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodo-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)

![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)